molecular formula C9H20Cl2N2O2 B2425092 3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride CAS No. 2460756-91-4

3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride

Cat. No.: B2425092
CAS No.: 2460756-91-4
M. Wt: 259.17
InChI Key: IEWRFQUISHYEMD-UHFFFAOYSA-N
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Description

3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Attachment of the Butanoic Acid Moiety: The butanoic acid group is attached through acylation reactions, where the piperidine derivative reacts with butanoic acid or its derivatives.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, thiolates.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride
  • 3-(3-Aminopiperidin-1-yl)pentanoic acid;dihydrochloride
  • 3-(3-Aminopiperidin-1-yl)hexanoic acid;dihydrochloride

Uniqueness

3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride is unique due to its specific chain length and the presence of the piperidine ring, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and pharmacokinetic profiles, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

3-(3-aminopiperidin-1-yl)butanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-7(5-9(12)13)11-4-2-3-8(10)6-11;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWRFQUISHYEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCCC(C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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